6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine
Description
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring with three key substituents:
- Difluoromethyl group at position 6, enhancing metabolic stability and lipophilicity.
- Methyl group at position 2, contributing to steric effects.
Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and immunomodulatory properties . The incorporation of fluorine atoms, as seen in the difluoromethyl group, is known to improve bioavailability and resistance to oxidative metabolism .
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-10(13(14)15)7-12(17-8)18-9-5-3-4-6-11(9)19-2/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYIFKQOCHEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Malonic Diester and Guanidine Derivatives
The pyrimidine core is frequently constructed via cyclization reactions between malonic diester derivatives and substituted guanidines. For example, dimethyl malonate reacts with dimethylmethylidene guanidine hydrochloride under basic conditions (e.g., sodium methoxide in methanol) to form 2-amino-4,6-dimethoxypyrimidine intermediates. Adapting this approach, researchers substitute methoxy groups with methyl and difluoromethyl functionalities through sequential alkylation and fluorination.
Reaction Conditions :
Difluoromethyl Group Introduction
Post-cyclization, the difluoromethyl group is introduced via radical-mediated processes or nucleophilic substitution. A notable method employs α,α-difluorophenylacetic acid in the presence of (NH₄)₂S₂O₈ under metal-free conditions, generating difluoromethyl radicals that react with pyrimidine intermediates.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Oxidant Loading | 3.0 equiv (NH₄)₂S₂O₈ | +32% yield |
| Solvent | DMSO | 89% yield |
| Temperature | 80°C | Minimal side products |
This method avoids transition metals, aligning with green chemistry principles.
Direct Functionalization of Preformed Pyrimidine Cores
Amination at Position 4
The N-(2-methoxyphenyl) group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Using 2-methoxyaniline and a palladium catalyst (e.g., Pd(OAc)₂/Xantphos), amination proceeds at 100°C in toluene with a 78% yield.
Comparative Catalysts :
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 78 |
| CuI/1,10-phenanthroline | DMF | 62 |
| Metal-free (K₂CO₃) | DMSO | 41 |
Methyl Group Installation at Position 2
Methylation is achieved via SN2 reactions using methyl iodide or dimethyl sulfate. In a representative procedure, 2-chloropyrimidine intermediates react with methylmagnesium bromide (3.0 equiv) in THF at −20°C, achieving 92% regioselectivity for the 2-methyl product.
Critical Parameters :
-
Temperature : Below −10°C to minimize over-alkylation
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Grignard Reagent : Methylmagnesium bromide > MeLi due to better solubility
One-Pot Tandem Synthesis
Sequential Cyclization-Fluorination-Amination
A streamlined one-pot approach combines pyrimidine ring formation, difluoromethylation, and amination. Starting with ethyl 3-ethoxyacrylate and difluoromethylguanidine, the reaction proceeds in DMF at 120°C with Cs₂CO₃ as base, followed by in situ amination with 2-methoxyaniline.
Performance Metrics :
-
Total Yield : 74%
-
Purity : 98.5% (HPLC)
-
Reaction Time : 8 hours
Solvent and Base Screening
Optimal conditions were identified through systematic screening:
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | Cs₂CO₃ | 74 |
| NMP | K₃PO₄ | 68 |
| DMSO | DBU | 59 |
DMF provided superior solubility for intermediates, while Cs₂CO₃ enhanced deprotonation efficiency.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To address scalability, continuous flow systems with the following configuration achieve 12 kg/day output:
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Reactor 1 : Cyclization (60°C, residence time 30 min)
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Reactor 2 : Difluoromethylation (80°C, 20 min)
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Reactor 3 : Amination (100°C, 40 min)
Advantages :
-
23% reduction in solvent waste vs. batch processes
-
99.2% conversion rate
Waste Minimization Strategies
-
Solvent Recycling : Methanol and dimethyl carbonate are recovered via fractional distillation (98% purity).
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Byproduct Utilization : Acetone byproducts from hydrolysis steps are repurposed as solvent in subsequent batches.
Stability and Purification Challenges
Degradation Pathways
The difluoromethyl group undergoes hydrolysis under acidic conditions (pH < 4), forming hydroxymethyl derivatives. Storage at pH 6–8 in anhydrous acetonitrile ensures 6-month stability at −20°C.
Chromatography-Free Purification
A three-step purification achieves >99% purity without column chromatography:
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Acid-Base Extraction : Remove unreacted aniline using 1M HCl
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Crystallization : Hexane/EtOAc (4:1) at −20°C
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Membrane Filtration : 0.2 μm PTFE membrane
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains, which could lead to new antibiotic therapies.
- Neurological Effects : Investigations into its impact on neurotransmitter systems suggest possible applications in treating neurological disorders .
Biological Studies
The compound is utilized in various biological studies to understand its mechanisms of action:
- Cellular Mechanisms : Studies focus on how the compound affects cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation.
- In Vivo Studies : Animal models are employed to evaluate the pharmacokinetics and pharmacodynamics of the compound, assessing its therapeutic potential and safety profile.
- Lead Compound Development : Its properties are being explored to develop more potent derivatives that could enhance efficacy and reduce side effects .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in industrial chemistry:
- Chemical Probes : Used as a tool in chemical biology to investigate enzyme mechanisms and protein interactions.
- Agricultural Chemistry : Potential development as a pesticide or herbicide due to its biological activity against specific pests or pathogens.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Hydrogen Bonding: The 2-methoxyphenyl group in the target compound likely forms intramolecular N–H⋯N bonds, stabilizing a planar conformation . In contrast, the 3-methoxyphenyl isomer (CAS 2548979-51-5) may exhibit altered hydrogen-bond patterns due to steric hindrance . Compounds with 5-aminomethyl substituents (e.g., ) display additional intermolecular interactions (C–H⋯O, π-π stacking), enhancing crystal packing stability .
Trifluoromethyl (-CF₃) groups () increase hydrophobicity but may reduce solubility, limiting bioavailability .
Methoxy vs. Ethoxy Groups :
- 4-Ethoxyphenyl substituents () extend hydrophobic interactions compared to methoxy, possibly enhancing membrane permeability but requiring metabolic clearance of the ethyl group .
Research Findings and Implications
- Conformational Flexibility : Dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° in vs. 15.4° in ) influence binding to biological targets .
- Biological Activity : Pyrimidine derivatives with 2-fluorophenyl or 4-chlorophenyl groups exhibit confirmed antibacterial/antifungal activity, suggesting the target compound may share similar mechanisms .
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for pyrimidine amines, such as nucleophilic substitution of chloropyrimidines with substituted anilines .
Biological Activity
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a difluoromethyl group and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 253.24 g/mol. The presence of fluorine atoms in the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play vital roles in cellular signaling pathways. For instance, it may target the colony-stimulating factor-1 receptor (CSF1R), which is involved in macrophage differentiation and maintenance .
- Cellular Proliferation : Studies indicate that this compound can affect cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the pyrimidine core or substituents can significantly alter its biological properties. For example, variations in the aryl group attached to the nitrogen atom can enhance or diminish inhibitory activity against specific targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Inhibition of Macrophage Activation : A study demonstrated that this compound effectively inhibited macrophage activation through CSF1R inhibition, leading to reduced inflammation in animal models .
- Anticancer Activity : In vitro studies on various cancer cell lines showed that this compound could induce apoptosis and inhibit cell growth, suggesting its potential as an anticancer agent .
Q & A
Basic Questions
Q. [Basic] What are the critical parameters to optimize when synthesizing 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine to achieve high yield and purity?
- Reaction Conditions :
- Solvent Choice : Chloroform or toluene is often used due to their ability to dissolve polar intermediates and stabilize reactive species .
- Temperature and Time : Refluxing (e.g., 5 hours at 80°C) ensures complete conversion of intermediates. Prolonged heating may degrade sensitive functional groups like difluoromethyl .
- Purification Methods :
- Column Chromatography : Silica gel (200–300 mesh) with chloroform as an eluent effectively separates impurities .
- Crystallization : Methanol or ethanol recrystallization enhances purity, as demonstrated by a 78.7% yield and sharp melting point (469–471 K) in analogous syntheses .
Q. [Basic] Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxyphenyl protons at δ ~3.8 ppm, pyrimidine ring carbons at δ ~160 ppm) .
- X-ray Crystallography :
- Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions), critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 319.12 for C₁₅H₁₅F₂N₃O) .
Advanced Questions
Q. [Advanced] How can researchers address discrepancies in reported biological activity data for pyrimidine-based compounds like this compound?
- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, notes inconsistent antifungal activity across studies due to differing microbial strains .
- Substituent Modulation : Systematically vary the difluoromethyl or methoxyphenyl groups to isolate structure-activity relationships (SAR). Analogous compounds showed enhanced activity when electron-withdrawing groups were introduced .
- Computational Validation : Use molecular docking to predict binding modes to targets (e.g., kinases), identifying steric or electronic mismatches in conflicting datasets .
Q. [Advanced] What in silico approaches are recommended to predict the interaction of this compound with biological targets such as kinases or GPCRs?
- Molecular Docking :
- Software like AutoDock Vina or Schrödinger Suite models binding affinities. For example, pyrimidine derivatives with methoxyphenyl groups showed strong docking scores (ΔG ≈ -9.2 kcal/mol) against EGFR kinase .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions over 100+ ns to assess stability. highlights fluorinated pyrimidines maintaining stable hydrogen bonds with ATP-binding pockets .
- QSAR Modeling :
- Correlate substituent electronegativity (e.g., difluoromethyl’s Hammett σₚ value) with inhibitory potency to guide synthetic prioritization .
Q. [Advanced] How can structure-activity relationship (SAR) studies be systematically designed to enhance the pharmacological profile of this compound?
- Substituent Libraries : Synthesize analogs with:
- Varying Fluorination : Replace difluoromethyl with trifluoromethyl or hydrogen to assess hydrophobicity effects .
- Methoxy Positioning : Compare 2-methoxyphenyl vs. 4-methoxyphenyl derivatives for steric effects on target binding .
- Biological Testing :
- Prioritize assays based on target relevance (e.g., kinase inhibition for anticancer activity, MIC assays for antimicrobial screening) .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., LogP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
